molecular formula C8H9N3S B13872417 3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine

3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine

Cat. No.: B13872417
M. Wt: 179.24 g/mol
InChI Key: BUBXIADFVGYLTB-UHFFFAOYSA-N
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Description

3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound features a fused imidazole and pyridine ring system, which is known for its significant pharmacological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with a suitable carbonyl compound, such as acetic anhydride, under reflux conditions. This reaction leads to the formation of the imidazole ring fused to the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as palladium on carbon or Raney nickel may be employed to facilitate the reduction steps involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, zinc in the presence of acid.

    Catalysts: Palladium on carbon, Raney nickel.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazopyridine derivatives.

Comparison with Similar Compounds

3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its isomers and analogs.

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

3-methyl-2-methylsulfanylimidazo[4,5-b]pyridine

InChI

InChI=1S/C8H9N3S/c1-11-7-6(4-3-5-9-7)10-8(11)12-2/h3-5H,1-2H3

InChI Key

BUBXIADFVGYLTB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1SC

Origin of Product

United States

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